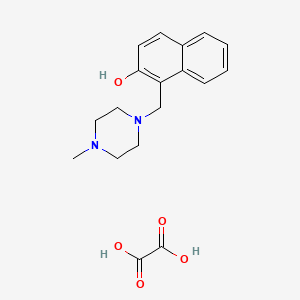
1-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-OL, oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-OL, oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a naphthalene ring substituted with a 4-methyl-piperazin-1-ylmethyl group and is often associated with oxalic acid in its salt form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-OL typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-methyl-piperazine, which is then reacted with a suitable naphthalene derivative.
Substitution Reaction: The piperazine derivative undergoes a substitution reaction with naphthalen-2-OL under controlled conditions, often involving a catalyst and specific temperature settings.
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to be cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, reduced forms of the original compound, and oxidized naphthoquinones.
Wissenschaftliche Forschungsanwendungen
1-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine
- 4-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-OL
Uniqueness
1-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-OL stands out due to its unique combination of a naphthalene ring and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H22N2O5 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
1-[(4-methylpiperazin-1-yl)methyl]naphthalen-2-ol;oxalic acid |
InChI |
InChI=1S/C16H20N2O.C2H2O4/c1-17-8-10-18(11-9-17)12-15-14-5-3-2-4-13(14)6-7-16(15)19;3-1(4)2(5)6/h2-7,19H,8-12H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
XDUTYWGOQVSXFV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


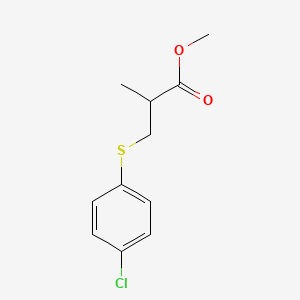
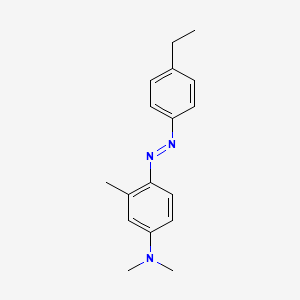
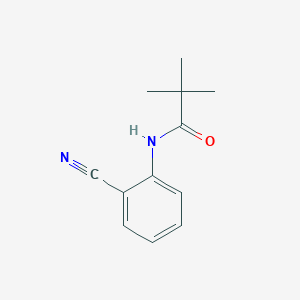
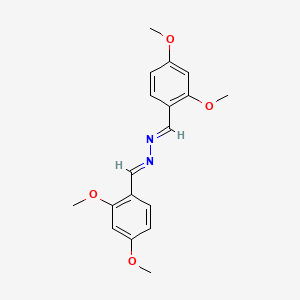


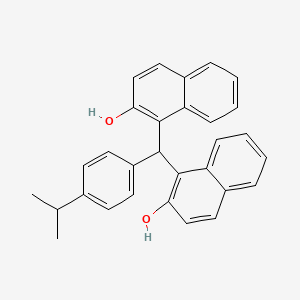
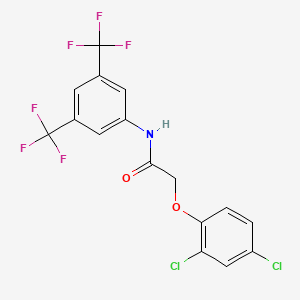
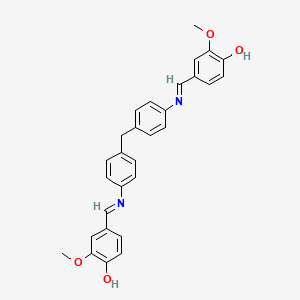
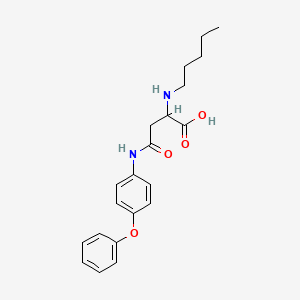
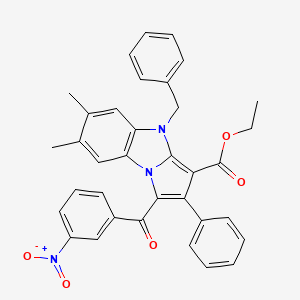
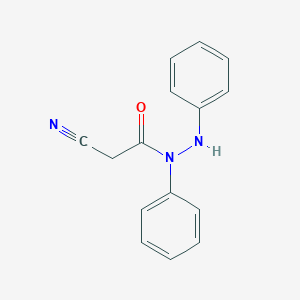
![N-[(E)-9-anthrylmethylidene]-3-bromoaniline](/img/structure/B15075107.png)

